molecular formula C30H41FO7 B15143718 Triamcinolone hexacetonide-d9

Triamcinolone hexacetonide-d9

Cat. No.: B15143718
M. Wt: 541.7 g/mol
InChI Key: TZIZWYVVGLXXFV-FIJBFNRCSA-N
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Description

Triamcinolone hexacetonide-d9 is a synthetic glucocorticoid corticosteroid. It is a deuterated form of triamcinolone hexacetonide, where nine hydrogen atoms are replaced with deuterium. This compound is used in various scientific research applications due to its stability and unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Triamcinolone hexacetonide-d9 is synthesized by incorporating deuterium into the triamcinolone hexacetonide molecule. The process involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The reaction conditions typically include controlled temperature and pressure to ensure the selective incorporation of deuterium .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired isotopic purity. The final product is subjected to rigorous quality control to ensure its consistency and efficacy .

Chemical Reactions Analysis

Types of Reactions

Triamcinolone hexacetonide-d9 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide. The reaction is typically carried out under acidic or basic conditions.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride. The reaction is usually performed under anhydrous conditions.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of ketones and carboxylic acids, while reduction can produce alcohols and alkanes .

Scientific Research Applications

Triamcinolone hexacetonide-d9 is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

Triamcinolone hexacetonide-d9 exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the activation of the receptor, which then translocates to the nucleus and modulates the expression of target genes. The compound inhibits the activity of phospholipase A2, preventing the breakdown of lysosomal membranes and the formation of arachidonic acid. This, in turn, decreases the expression of cyclooxygenase and lipoxygenase, inhibiting the synthesis of prostaglandins and leukotrienes, which are mediators of inflammation .

Comparison with Similar Compounds

Triamcinolone hexacetonide-d9 is compared with other similar compounds, such as triamcinolone acetonide and triamcinolone diacetate. While all these compounds are glucocorticoids, this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise analytical studies. Similar compounds include:

This compound stands out due to its isotopic labeling, making it a valuable tool in scientific research and pharmaceutical development.

Properties

Molecular Formula

C30H41FO7

Molecular Weight

541.7 g/mol

IUPAC Name

[2-[(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 4,4,4-trideuterio-3,3-bis(trideuteriomethyl)butanoate

InChI

InChI=1S/C30H41FO7/c1-25(2,3)15-24(35)36-16-22(34)30-23(37-26(4,5)38-30)13-20-19-9-8-17-12-18(32)10-11-27(17,6)29(19,31)21(33)14-28(20,30)7/h10-12,19-21,23,33H,8-9,13-16H2,1-7H3/t19-,20-,21-,23+,27-,28-,29-,30+/m0/s1/i1D3,2D3,3D3

InChI Key

TZIZWYVVGLXXFV-FIJBFNRCSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(CC(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@]4([C@H]3CCC5=CC(=O)C=C[C@@]54C)F)O)C)OC(O2)(C)C)(C([2H])([2H])[2H])C([2H])([2H])[2H]

Canonical SMILES

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)COC(=O)CC(C)(C)C)C)O)F)C)C

Origin of Product

United States

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